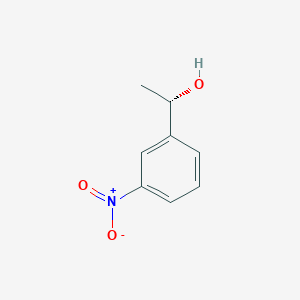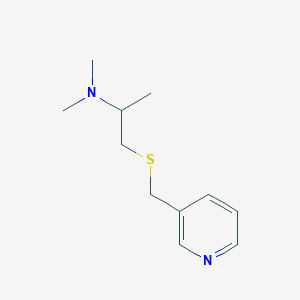
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)-, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic organic compound with a molecular weight of 255.4 g/mol and a chemical formula of C12H21NOS.
Wirkmechanismus
DMAPT inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene transcription, which is involved in cell survival, proliferation, and inflammation.
Biochemische Und Physiologische Effekte
DMAPT has been shown to have anti-tumor and anti-inflammatory effects in various preclinical models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of DMAPT.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMAPT is its high selectivity for the NF-κB signaling pathway, which makes it a promising therapeutic agent for various diseases. However, its low solubility in water and potential toxicity limit its use in lab experiments.
Zukünftige Richtungen
1. Investigate the potential therapeutic applications of DMAPT in other diseases, such as cardiovascular and metabolic disorders.
2. Develop more efficient synthesis methods for DMAPT to improve its purity and yield.
3. Investigate the potential synergistic effects of DMAPT with other therapeutic agents.
4. Develop new formulations of DMAPT to improve its solubility and bioavailability.
5. Investigate the potential long-term effects of DMAPT on human health.
Synthesemethoden
The synthesis of DMAPT involves the reaction of pyridine-3-carboxaldehyde with 2-(dimethylamino)propylthiol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain DMAPT in high purity.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor effects by inhibiting the NF-κB signaling pathway, which is involved in cell survival, proliferation, and inflammation. DMAPT also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
CAS-Nummer |
102206-62-2 |
|---|---|
Produktname |
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)- |
Molekularformel |
C11H18N2S |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-10(13(2)3)8-14-9-11-5-4-6-12-7-11/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
CAXVNNIJRUSCDB-UHFFFAOYSA-N |
SMILES |
CC(CSCC1=CN=CC=C1)N(C)C |
Kanonische SMILES |
CC(CSCC1=CN=CC=C1)N(C)C |
Synonyme |
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



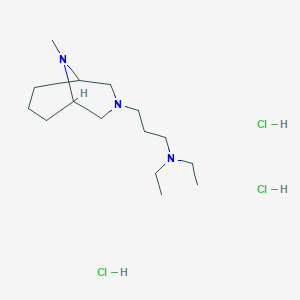
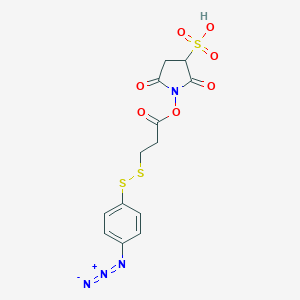
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
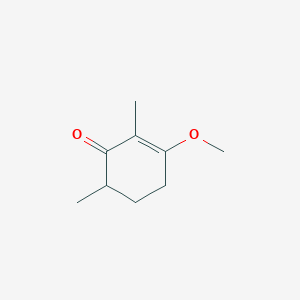
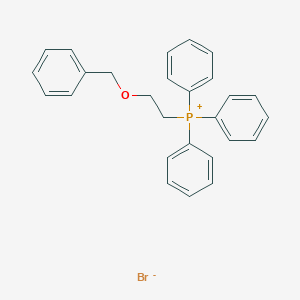
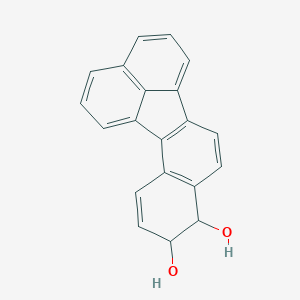
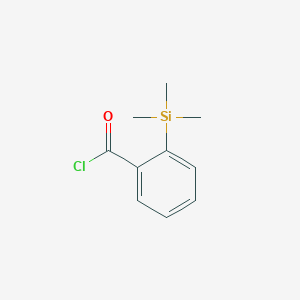

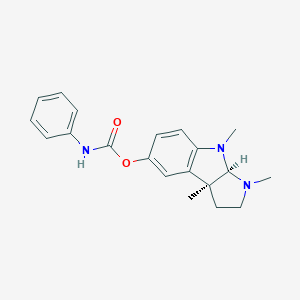
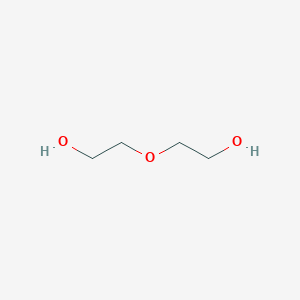
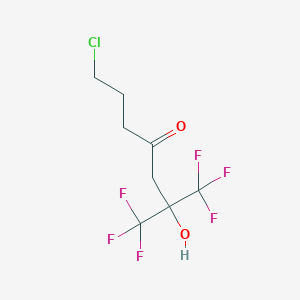
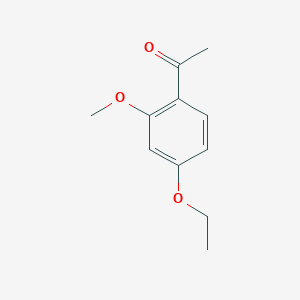
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
